molecular formula C9H10BrNO2 B14710375 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 21974-51-6

4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14710375
CAS No.: 21974-51-6
M. Wt: 244.08 g/mol
InChI Key: ZYHHJCKOWSEVAW-UHFFFAOYSA-N
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Description

4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dien-1-one, with a bromine atom at the 4-position and a hydroxyethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 5-bromosalicylaldehyde with tris(hydroxymethyl)methyl aminomethane. The reaction is carried out in ethanol at 373 K for 8 hours, followed by cooling to room temperature. The product is then filtered and recrystallized from ethanol to obtain yellow crystals with a yield of 89% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethylamino group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

CAS No.

21974-51-6

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-bromo-2-(2-hydroxyethyliminomethyl)phenol

InChI

InChI=1S/C9H10BrNO2/c10-8-1-2-9(13)7(5-8)6-11-3-4-12/h1-2,5-6,12-13H,3-4H2

InChI Key

ZYHHJCKOWSEVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=NCCO)O

Origin of Product

United States

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